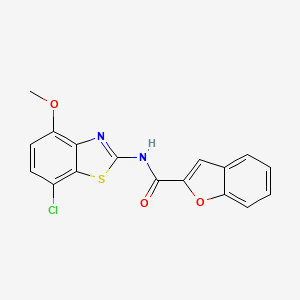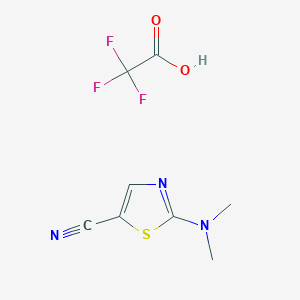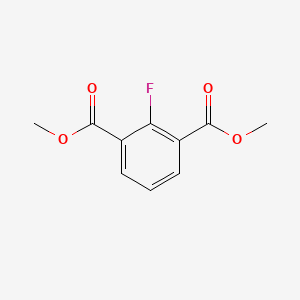![molecular formula C15H20BrNO2 B2890540 tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate CAS No. 2044713-99-5](/img/structure/B2890540.png)
tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate” is a chemical compound with the molecular formula C15H20BrNO2 . It has a molecular weight of 326.23 . The compound is also known as 1-Azetidinecarboxylic acid, 3-[(3-bromophenyl)methyl]-, 1,1-dimethylethyl ester .
Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C9H16BrNO2 and it has a molecular weight of 250.13 . More detailed physical and chemical properties like melting point, boiling point, density, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the azetidine ring into more complex molecules, which can be beneficial in synthesizing novel organic compounds with potential therapeutic properties .
Medicinal Chemistry
In medicinal chemistry, tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate is used to develop new drug candidates. The bromophenyl moiety is particularly useful for creating new bonds during drug synthesis, leading to the discovery of compounds with potential pharmacological activities .
Polymer Research
The tert-butyl group in this compound can be used in polymer research to modify polymers’ physical properties. By incorporating this moiety into polymer chains, researchers can alter the material’s hardness, flexibility, and resistance to chemicals .
Catalyst Development
Researchers utilize this compound in catalyst development, particularly in creating new catalytic systems that can improve the efficiency of chemical reactions. The structural features of the compound can provide unique active sites for catalysis .
Material Science
In material science, the compound’s unique structure can be exploited to create new materials with specific characteristics, such as enhanced thermal stability or electrical conductivity. This has implications for developing advanced materials for electronics and other industries .
Biochemical Research
The compound can also be used in biochemical research to study enzyme-substrate interactions. The azetidine ring can mimic certain biological molecules, helping to elucidate the mechanisms of enzymatic reactions .
Safety and Hazards
The compound has been classified under GHS07. It may cause skin irritation (H302) and serious eye irritation (H319). If it comes into contact with skin, it should be washed with plenty of water (P302 + P352). If it gets in the eyes, they should be rinsed cautiously with water for several minutes (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364) .
Propiedades
IUPAC Name |
tert-butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-12(10-17)7-11-5-4-6-13(16)8-11/h4-6,8,12H,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYSADJWWUTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole](/img/structure/B2890461.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2890465.png)

![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)
![4-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2890468.png)


![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2890474.png)

![N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2890476.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2890479.png)